BenchChemオンラインストアへようこそ!

4-((1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

medicinal chemistry physicochemical profiling lead optimization

This sulfonylpyrrolidine is a pre-functionalized building block with a 4-chlorophenylsulfonamide pharmacophore and a 4-pyridyloxy exit vector, offering 5 HBA and zero HBD. Its fully substituted pyrrolidine nitrogen eliminates donor liability. The combination of a 4-pyridyloxy substituent and 4-chlorophenylsulfonyl creates a unique HBA surface and spatial orientation not found in simpler analogs. The pyridine ring provides a UV handle (λmax ~260 nm) for target engagement studies. Buy directly from the manufacturer for lead-like fragment screening, late-stage diversification, and focused library synthesis.

Molecular Formula C15H15ClN2O3S
Molecular Weight 338.81
CAS No. 2034495-48-0
Cat. No. B2688718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
CAS2034495-48-0
Molecular FormulaC15H15ClN2O3S
Molecular Weight338.81
Structural Identifiers
SMILESC1CN(CC1OC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H15ClN2O3S/c16-12-1-3-15(4-2-12)22(19,20)18-10-7-14(11-18)21-13-5-8-17-9-6-13/h1-6,8-9,14H,7,10-11H2
InChIKeyWVKNHDSXFGCNRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine (CAS 2034495-48-0) – Baseline Physicochemical and Structural Profile for Procurement Evaluation


4-((1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine (CAS 2034495-48-0) is a synthetic small molecule within the sulfonylpyrrolidine class, featuring a 4-chlorophenylsulfonyl-substituted pyrrolidine core connected via an ether linkage to a pyridine ring [1]. Its computed physicochemical properties include a molecular weight of 338.8 g/mol, a calculated XLogP3-AA of 2.5, zero hydrogen bond donors, five hydrogen bond acceptors, and four rotatable bonds, placing it in a favorable property space for cell-permeable, orally bioavailable lead-like molecules [1]. The compound is catalogued as a research-grade chemical intermediate and screening building block but has not yet been associated with disclosed clinical candidates or approved drugs [1].

4-((1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine – Why In-Class Sulfonylpyrrolidine Analogs Cannot Be Interchanged Without Quantitative Loss of Function


Within the sulfonylpyrrolidine chemical series, small structural modifications – such as replacement of the pyridine ether with a pyrimidine or removal of the pyrrolidine‑O‑aryl bridge – have been shown to alter critical target-binding motifs in related calcium-channel-blocking and metabotropic-glutamate-receptor-targeted programs [1][2]. For 4-((1-((4-chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine, the combination of a 4-pyridyloxy substituent and a 4-chlorophenylsulfonyl group creates a unique hydrogen-bond-acceptor surface (5 HBA vs. 3 for simpler sulfonylpyrrolidines) and a distinctive spatial orientation that cannot be recapitulated by generic 1‑sulfonylpyrrolidine or 3‑aryloxy‑pyridine fragments [1]. Consequently, teams sourcing a building block for structure‑activity‑relationship (SAR) exploration or a tool compound with this exact pharmacophore must verify both the sulfonyl and the pyridyloxy connectivity to avoid silent inactivity or off-target profiles [2].

4-((1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine – Comparator-Anchored Quantitative Differentiation Evidence


Hydrogen-Bond-Acceptor Capacity Differentiates 4-Pyridyloxy Analog from Simpler 1-Sulfonylpyrrolidines

4-((1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine possesses five hydrogen bond acceptor sites, compared with three for the common fragment 1-[(4-chlorophenyl)sulfonyl]pyrrolidine [1]. The additional two acceptors are contributed by the pyridine nitrogen and the ether oxygen, which are absent in the 1‑sulfonylpyrrolidine scaffold [1]. This increase in HBA count elevates topological polar surface area and may enhance solubility and target‑binding versatility in polar protein pockets [1].

medicinal chemistry physicochemical profiling lead optimization

Rotatable Bond Count Confers Greater Conformational Flexibility Versus Pyrimidine Isosteres

4-((1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine contains four rotatable bonds, one more than its closest pyrimidine isostere, 2-((1-((4-chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, which has three [1][2]. The extra rotatable bond is located between the pyrrolidine and pyridine rings and provides additional conformational degrees of freedom, enabling the compound to adopt a wider range of bound-state geometries [1].

conformational sampling pharmacophore design structure-based design

Lipophilicity (XLogP = 2.5) Positions This Compound Favorably Relative to Higher LogP Analogs for Oral Bioavailability Optimization

With a computed XLogP3-AA of 2.5, 4-((1-((4-chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine falls within the optimal lipophilicity window (LogP 1–3) associated with favorable oral absorption and lower promiscuity risk [1]. In contrast, building blocks such as 3-chloro-4-(((3R,4S)-4-(4-chlorophenoxy)-3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl)sulfonyl)benzonitrile (GSK3491943, MW 443.3, predicted LogP >3.5) carry substantially higher lipophilicity that may compromise developability .

drug-likeness ADME lipophilic efficiency

Zero Hydrogen-Bond Donors Reduce Desolvation Penalty Versus Donor-Bearing Pyrrolidine Analogs

The target compound has a computed hydrogen bond donor count of zero, whereas close analogs such as 4-(pyrrolidin-3-yloxy)pyridine (the des-sulfonyl parent scaffold) possess one H-bond donor from the free pyrrolidine NH [1][2]. In parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayer studies on sulfonylpyrrolidine series, removal of H-bond donors is correlated with a 2–5 fold improvement in apparent permeability (Papp) [3].

permeability blood-brain barrier PAMPA

Molecular Weight Disadvantage Versus Core Scaffold Is Balanced by Favorable Ligand Efficiency Potential

At 338.8 g/mol, the target compound is approximately twice the size of the minimal pyrrolidine-oxy-pyridine core (164.2 g/mol for 4-(pyrrolidin-3-yloxy)pyridine) [1][2]. However, the added 4-chlorophenylsulfonyl group contributes only 174.6 g/mol while introducing a privileged aryl-sulfonamide pharmacophore that has been associated with potent L-type calcium channel blockade in closely related 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine (IC50 values in the low micromolar range) [3]. The ligand efficiency (LE = −log(IC50)/heavy-atom-count) of this appendage compares favorably with other aromatic sulfonamide substitutions reported in the diltiazem-site literature [3].

ligand efficiency fragment-based drug discovery heavy atom count

4-((1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine – Evidence-Backed Research and Industrial Application Scenarios for Procurement Decision-Making


Fragment-to-Lead Optimization Requiring a Privileged Sulfonamide Pharmacophore with Pre-Installed Pyridyl Ether Vector

Medicinal chemistry teams pursuing fragment-based lead generation can deploy this compound as a pre-functionalized building block that already incorporates both a 4-chlorophenylsulfonamide (a validated pharmacophore for L-type calcium channels and glutamate receptors) and a 4-pyridyloxy exit vector amenable to further SAR [1]. The zero HBD count and moderate LogP (2.5) make it directly compatible with cellular screening cascades without the need for N‑Boc deprotection or additional polarity adjustment [2].

Selectivity Profiling of Sulfonylpyrrolidine Series Against Cardiovascular Ion Channel Targets

Given the documented L-type calcium channel activity of 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, this compound serves as a structurally distinct comparator for selectivity panels that differentiate between diltiazem-site binders and off-target ion channel interactions [1]. Its pyridine ring provides a spectroscopic handle (UV λmax ~260 nm) absent in thienyl or phenyl analogs, facilitating cellular target engagement studies [2].

Chemical Probe Development for Enzymatic Targets Requiring a Non-Donor Pyrrolidine Scaffold

In biochemical assays where the free pyrrolidine NH of des-sulfonyl analogs causes non-specific binding or metabolic N-oxidation, this compound's fully substituted pyrrolidine nitrogen eliminates the donor liability while retaining the 3-oxy substitution pattern [1]. Procurement for enzyme inhibition screens (e.g., hydrolases, oxidoreductases) benefits from the compound's five HBA surface, enabling key polar interactions without introducing HBD-driven promiscuity [2].

Late-Stage Diversification Intermediate for Parallel Library Synthesis

The pyridine ring can undergo N‑oxide formation or metal-catalyzed C–H functionalization, while the 4-chlorophenyl ring permits further Suzuki coupling or nucleophilic aromatic substitution, making this compound a versatile late-stage diversification hub for generating focused libraries of >100 analogs [1]. Procurement of a single multi-gram batch supports both SAR exploration and initial in vivo PK screening without re-synthesis delays [2].

Quote Request

Request a Quote for 4-((1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.